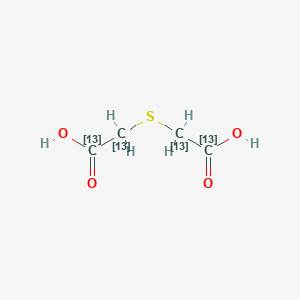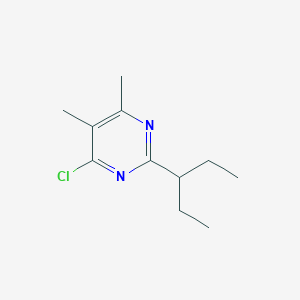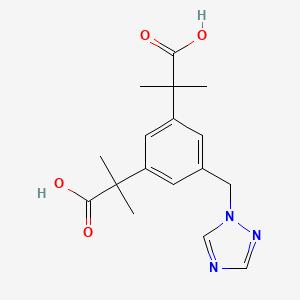
Anastrozole Diacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anastrozole Diacid is a derivative of Anastrozole, a well-known non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anastrozole Diacid typically involves the reaction of Anastrozole with specific reagents under controlled conditions. One common method includes the use of diethyl ether and sonication to facilitate the reaction. The mixture is then evaporated to dryness under nitrogen and further dried under vacuum at 50°C for an hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as liquid chromatography, is common to separate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Anastrozole Diacid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.
Aplicaciones Científicas De Investigación
Anastrozole Diacid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on enzyme inhibition and cellular pathways.
Medicine: Investigated for its potential use in the treatment of hormone-dependent cancers.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
Anastrozole Diacid exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, this compound reduces the levels of estrogen in the body, thereby decreasing the growth of estrogen-dependent cancer cells . The molecular targets include the aromatase enzyme and estrogen receptors, which are crucial in the development and progression of certain types of breast cancer .
Comparación Con Compuestos Similares
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor with similar applications.
Tamoxifen: A selective estrogen receptor modulator used in hormone therapy for breast cancer.
Uniqueness: Anastrozole Diacid is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other aromatase inhibitors. Its non-steroidal nature offers advantages such as fewer steroid-associated side effects .
Propiedades
Fórmula molecular |
C17H21N3O4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-[3-(2-carboxypropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H21N3O4/c1-16(2,14(21)22)12-5-11(8-20-10-18-9-19-20)6-13(7-12)17(3,4)15(23)24/h5-7,9-10H,8H2,1-4H3,(H,21,22)(H,23,24) |
Clave InChI |
RWMCPKLPAVTKFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


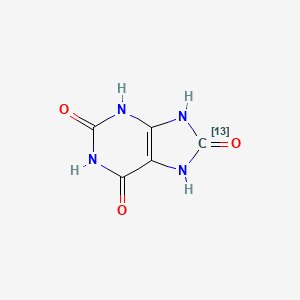
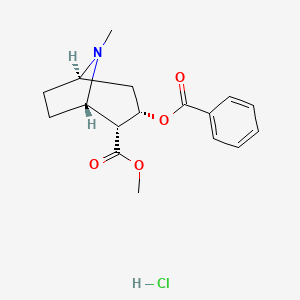
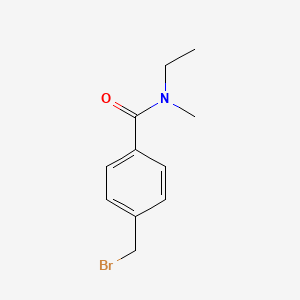
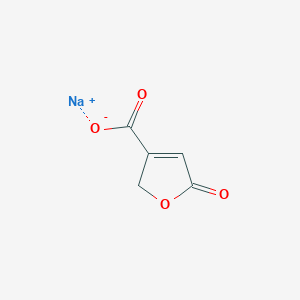
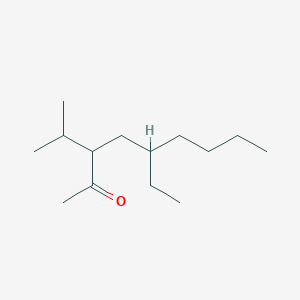
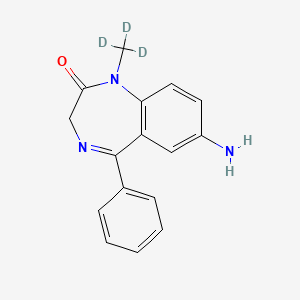
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
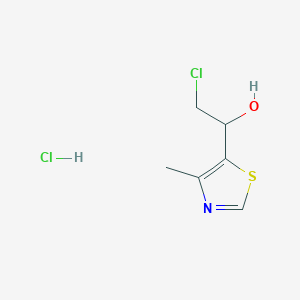
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
